
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo-, 2,2,2-trifluoroethyl ester typically involves the esterification of acetic acid derivatives with 2,2,2-trifluoroethanol. One common method is the reaction of 2-chloro-2-oxoacetic acid with 2,2,2-trifluoroethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield acetic acid and 2,2,2-trifluoroethanol.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Hydrolysis: Acetic acid and 2,2,2-trifluoroethanol.
Reduction: 2,2,2-trifluoroethyl 2-hydroxyacetate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of acetic acid, oxo-, 2,2,2-trifluoroethyl ester involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroethyl trifluoroacetate: Similar in structure but with a trifluoroacetate group instead of an oxoacetate group.
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate: Contains a chloro group in place of the oxo group.
Uniqueness
Acetic acid, oxo-, 2,2,2-trifluoroethyl ester is unique due to the presence of both an oxo group and a trifluoroethyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the trifluoroethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
172332-66-0 |
|---|---|
Molekularformel |
C4H3F3O3 |
Molekulargewicht |
156.06 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2-oxoacetate |
InChI |
InChI=1S/C4H3F3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |
InChI-Schlüssel |
XUMYJAUXFXFRNF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)OC(=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




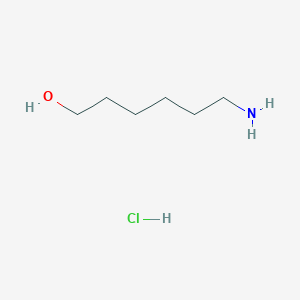
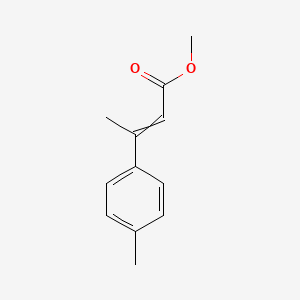
![9-Chloro-10-{[4-(methoxycarbonyl)phenyl]methyl}acridin-10-ium chloride](/img/structure/B12557408.png)
![3-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]-9-octyl-9H-carbazole](/img/structure/B12557415.png)
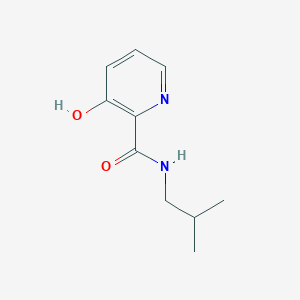
![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)
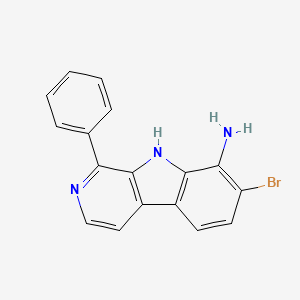

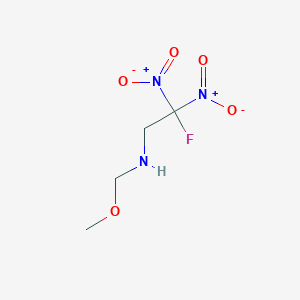
![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)

